

The Role of GPR120 in Metabolic Disease Progression: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GPR120 Agonist 5

Cat. No.: B536847

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical regulator of metabolic homeostasis.[1][2] Activated by long-chain fatty acids (LCFAs), particularly omega-3 fatty acids, GPR120 is implicated in a range of physiological processes including adipogenesis, inflammation, and insulin sensitivity.[3][4] Its expression in key metabolic tissues such as adipose tissue, macrophages, and intestinal enteroendocrine cells positions it as a promising therapeutic target for metabolic diseases, including obesity and type 2 diabetes.[2] This technical guide provides an in-depth overview of the core aspects of GPR120 function, detailing its signaling pathways, its role in various tissues, and the experimental protocols used to elucidate its function.

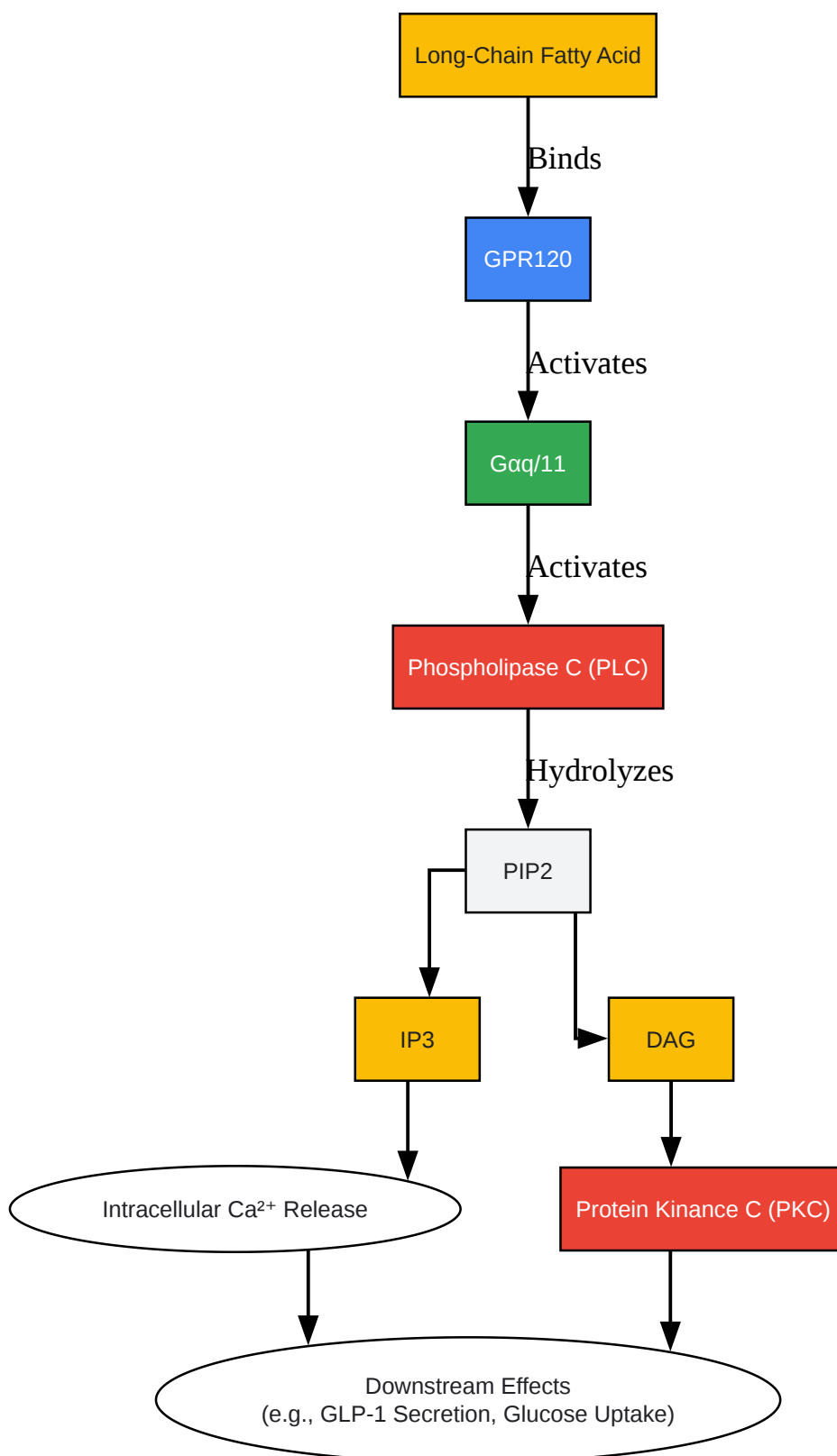
GPR120 Signaling Pathways

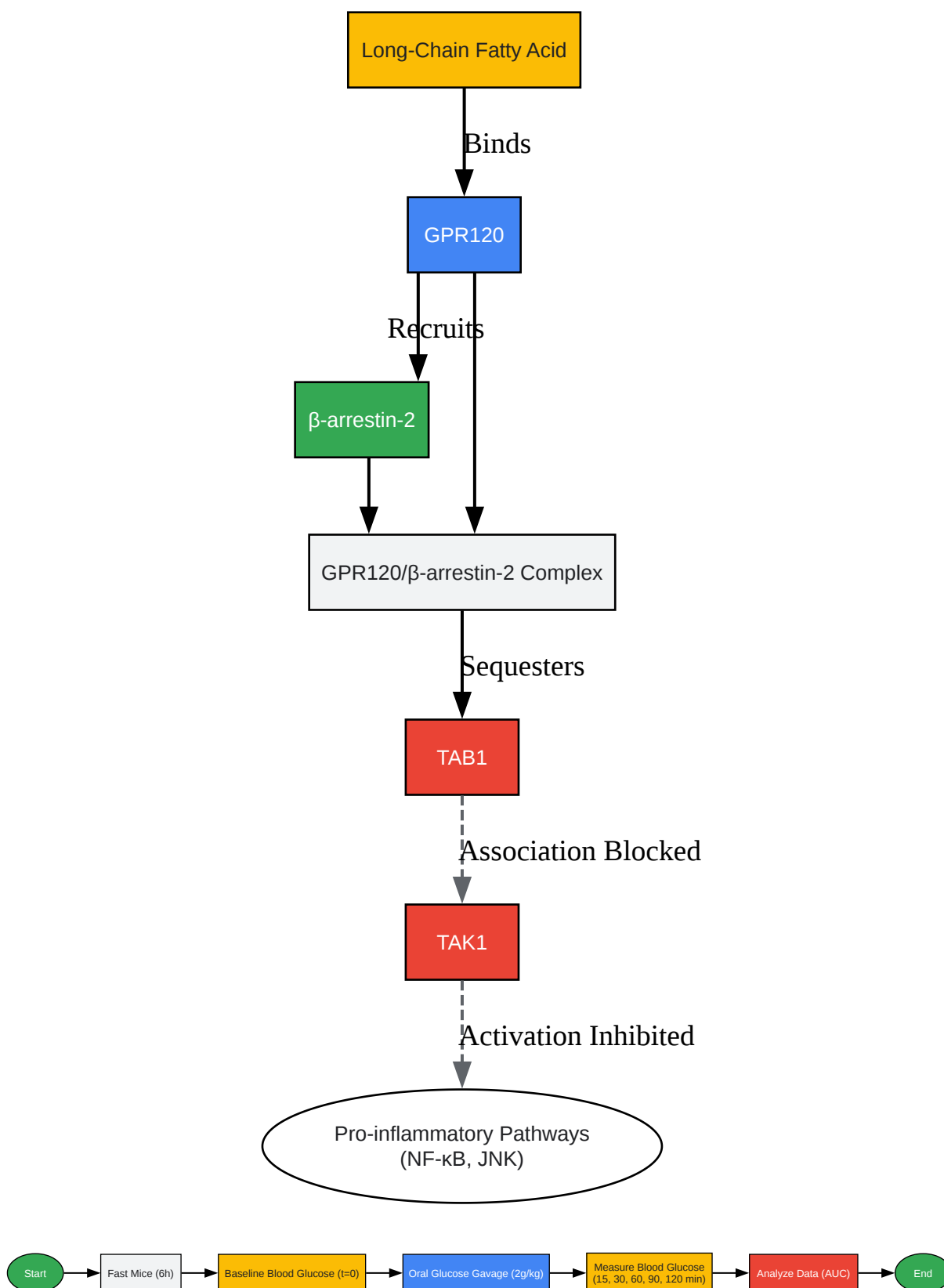
GPR120 activation by LCFAs initiates downstream signaling through two primary pathways: the Gαq/11 pathway and the β-arrestin-2 pathway. These pathways are often cell-type specific and mediate distinct physiological effects.

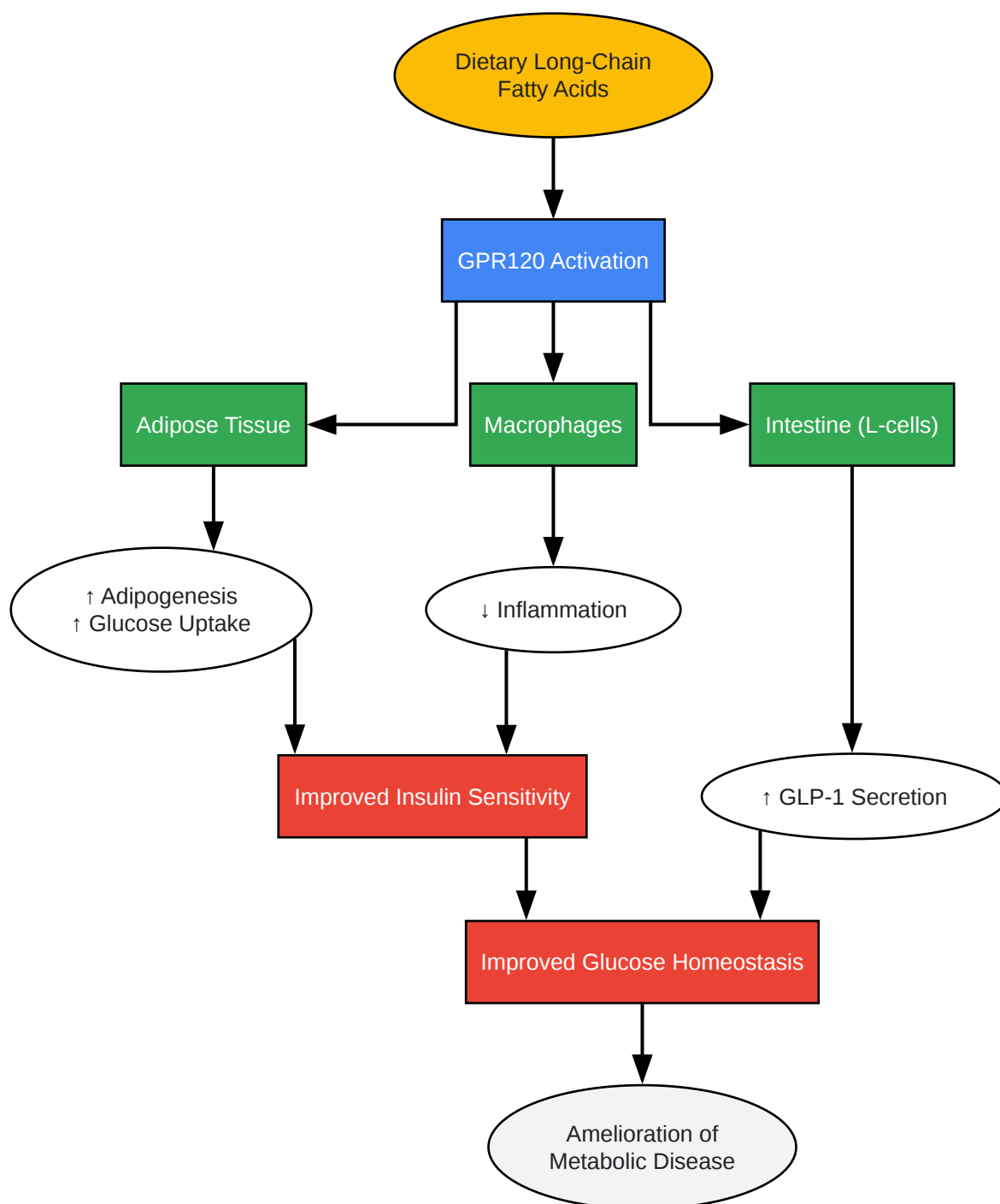
Gαq/11-Mediated Signaling

In tissues such as adipocytes and intestinal L-cells, GPR120 couples to the Gαq/11 protein. This coupling activates phospholipase C (PLC), leading to the generation of inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca^{2+}), while DAG activates protein kinase C (PKC). This cascade is crucial for processes like glucose uptake in adipocytes and the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells.







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of GPR120 in Metabolic Disease Progression: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b536847#gpr120-role-in-metabolic-disease-progression]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com